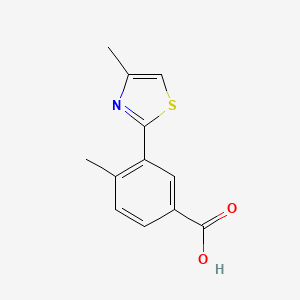

Benzoic acid, 4-methyl-3-(4-methyl-2-thiazolyl)-

Beschreibung

BenchChem offers high-quality Benzoic acid, 4-methyl-3-(4-methyl-2-thiazolyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoic acid, 4-methyl-3-(4-methyl-2-thiazolyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

35195-80-3 |

|---|---|

Molekularformel |

C12H11NO2S |

Molekulargewicht |

233.29 g/mol |

IUPAC-Name |

4-methyl-3-(4-methyl-1,3-thiazol-2-yl)benzoic acid |

InChI |

InChI=1S/C12H11NO2S/c1-7-3-4-9(12(14)15)5-10(7)11-13-8(2)6-16-11/h3-6H,1-2H3,(H,14,15) |

InChI-Schlüssel |

VQZGXZBEJGSPGP-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C=C1)C(=O)O)C2=NC(=CS2)C |

Herkunft des Produkts |

United States |

4-methyl-3-(4-methyl-2-thiazolyl)benzoic acid chemical structure

Comprehensive Technical Guide: 4-Methyl-3-(4-methyl-2-thiazolyl)benzoic Acid

Chemical Identity & Structural Architecture

The molecule 4-methyl-3-(4-methyl-2-thiazolyl)benzoic acid (C₁₂H₁₁NO₂S) represents a specialized biaryl scaffold characterized by a benzoic acid core substituted at the meta-position with a 4-methylthiazole moiety. This specific substitution pattern introduces unique electronic and steric properties critical for ligand-receptor interactions in drug discovery, particularly in the design of PPAR agonists and kinase inhibitors.

Core Structural Analysis

-

Central Scaffold: A 1,3,4-trisubstituted benzene ring.

-

Position 1: Carboxylic acid (-COOH), serving as a key hydrogen bond donor/acceptor and ionic interaction site (pKa ~4.2).

-

Position 3: A 4-methyl-2-thiazolyl group.[1][2] The thiazole ring is an isostere of pyridine/imidazole but with distinct lipophilicity and aromaticity. The linkage at C2 of the thiazole ensures coplanarity or specific torsional constraints relative to the benzene ring.

-

Position 4: A methyl group (-CH₃).[1][3][4][5][6][7] This ortho-substituent relative to the thiazole ring induces significant steric hindrance, forcing the biaryl system out of planarity. This "atropisomeric-like" twist is crucial for binding selectivity in enzyme pockets.

-

Table 1: Physicochemical Profile

| Property | Value | Source/Method |

| IUPAC Name | 4-methyl-3-(4-methyl-1,3-thiazol-2-yl)benzoic acid | Calculated |

| Molecular Formula | C₁₂H₁₁NO₂S | - |

| Molecular Weight | 233.29 g/mol | - |

| SMILES | CC1=C(C=C(C=C1)C(=O)O)C2=NC(=CS2)C | PubChem |

| InChIKey | VQZGXZBEJGSPGP-UHFFFAOYSA-N | PubChem |

| LogP (Predicted) | 2.9 - 3.2 | XLogP3 |

| H-Bond Donors | 1 (COOH) | - |

| H-Bond Acceptors | 4 (N, O, O, S) | - |

| Rotatable Bonds | 2 (C-C aryl-aryl, C-COOH) | - |

| Topological Polar Surface Area | 78.4 Ų | - |

Synthesis & Manufacturing Protocol

The synthesis of 4-methyl-3-(4-methyl-2-thiazolyl)benzoic acid typically employs a Suzuki-Miyaura cross-coupling strategy. This method offers high chemoselectivity and tolerance for the carboxylic acid moiety (often protected as an ester).

Retrosynthetic Analysis

The strategic bond disconnection is at the C(aryl)-C(heteroaryl) junction.

-

Fragment A (Electrophile): 3-bromo-4-methylbenzoic acid (or methyl ester).

-

Fragment B (Nucleophile): 4-methylthiazole-2-zinc bromide (Negishi) or 4-methylthiazole-2-boronic acid pinacol ester (Suzuki).

Figure 1: Synthetic Pathway (Graphviz DOT)

Caption: Convergent synthesis via Suzuki-Miyaura coupling of aryl bromide and thiazolyl boronate.

Detailed Experimental Protocol

Step 1: Preparation of Methyl 3-bromo-4-methylbenzoate

-

Dissolve 3-bromo-4-methylbenzoic acid (10.0 g, 46.5 mmol) in anhydrous methanol (100 mL).

-

Add concentrated H₂SO₄ (1.0 mL) dropwise.

-

Reflux for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Concentrate in vacuo, dilute with EtOAc, wash with sat. NaHCO₃ and brine.

-

Dry over Na₂SO₄ and concentrate to yield the ester (Yield: ~95%).

Step 2: Suzuki Coupling

-

Reagents: Methyl 3-bromo-4-methylbenzoate (1.0 eq), 4-methylthiazole-2-boronic acid pinacol ester (1.2 eq), Pd(dppf)Cl₂·DCM (0.05 eq), K₂CO₃ (3.0 eq).

-

Solvent: 1,4-Dioxane/Water (4:1, degassed).

-

Procedure: Combine reagents in a sealed tube under Argon. Heat to 90°C for 16 hours.

-

Workup: Cool to RT, filter through Celite, extract with EtOAc. Purify via flash chromatography (SiO₂, 0-20% EtOAc/Hexane).

Step 3: Hydrolysis

-

Dissolve the ester intermediate in THF/MeOH/H₂O (3:1:1).

-

Add LiOH·H₂O (3.0 eq). Stir at RT for 4 hours.

-

Acidify with 1M HCl to pH 3.

-

Filter the white precipitate, wash with cold water, and dry under vacuum.

-

Target Yield: ~75-85% over 3 steps.

-

Appearance: Off-white to pale yellow solid.

-

Biological Applications & Pharmacophore Analysis

This molecule serves as a critical bioisostere and scaffold in medicinal chemistry. The combination of a lipophilic domain (thiazole + methyl) and a polar domain (benzoic acid) mimics the amphiphilic nature of many endogenous ligands, such as fatty acids and eicosanoids.

Key Pharmacological Targets:

-

PPAR Agonists (Peroxisome Proliferator-Activated Receptors): The structure mimics the "tail" region of PPAR-delta agonists (e.g., GW501516 analogs). The carboxylic acid forms a salt bridge with the receptor's ligand-binding domain (LBD), while the thiazole occupies the hydrophobic pocket.

-

Kinase Inhibitors: The thiazole nitrogen can serve as a hydrogen bond acceptor for the hinge region of kinases.

-

Xanthine Oxidase Inhibitors: Structurally analogous to Febuxostat intermediates, potentially inhibiting uric acid production.

Figure 2: Pharmacophore Interaction Map (Graphviz DOT)

Caption: Pharmacophore map highlighting the ionic head (COOH) and hydrophobic tail (Thiazole-Me).

Analytical Characterization

To validate the synthesis, the following spectral data should be obtained:

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 13.0 (br s, 1H, COOH)

-

δ 8.05 (d, J=1.8 Hz, 1H, Ar-H2) – Deshielded by COOH and Thiazole

-

δ 7.85 (dd, J=8.0, 1.8 Hz, 1H, Ar-H6)

-

δ 7.45 (d, J=8.0 Hz, 1H, Ar-H5)

-

δ 7.30 (s, 1H, Thiazole-H5)

-

δ 2.45 (s, 3H, Ar-CH₃) – Note: May overlap with DMSO solvent peak

-

δ 2.38 (s, 3H, Thiazole-CH₃)

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

Carbonyl (COOH): ~167 ppm

-

Thiazole C2 (C=N): ~165 ppm

-

Aromatic Carbons: 125-145 ppm region

-

Methyl Carbons: ~21 ppm (Ar-Me) and ~17 ppm (Thiazole-Me)

-

-

Mass Spectrometry (ESI):

-

Positive Mode [M+H]⁺: m/z 234.06

-

Negative Mode [M-H]⁻: m/z 232.04[1]

-

Safety & Handling (MSDS Summary)

-

GHS Classification:

-

Skin Irritation (Category 2)[8]

-

Eye Irritation (Category 2A)

-

Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)

-

-

Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

References

-

PubChem Compound Summary. "Benzoic acid, 4-methyl-3-(4-methyl-2-thiazolyl)- (CID 215198)".[1] National Center for Biotechnology Information. Available at: [Link]

- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. (General reference for the synthetic method described).

- Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design". Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context for thiazole as a bioisostere).

Sources

- 1. PubChemLite - Benzoic acid, 4-methyl-3-(4-methyl-2-thiazolyl)- (C12H11NO2S) [pubchemlite.lcsb.uni.lu]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological activity of fungal metabolite, 4-hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. prepchem.com [prepchem.com]

- 6. US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents [patents.google.com]

- 7. US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents [patents.google.com]

- 8. Doqmbvlsxpmujj-uhfffaoysa- | C11H9ClN2O4S | CID 12062680 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: The 4-Methyl-3-(4-methyl-2-thiazolyl)benzoic Acid Scaffold (CID 215198)

This guide serves as an in-depth technical resource for Benzoic acid, 4-methyl-3-(4-methyl-2-thiazolyl)- (PubChem CID 215198). It is designed for medicinal chemists and process scientists utilizing this compound as a privileged scaffold in the development of Non-Purine Xanthine Oxidase Inhibitors (NPXOIs), kinase inhibitors, and fragment-based drug discovery (FBDD) campaigns.

Part 1: Executive Technical Summary

Compound Identity:

-

IUPAC Name: 4-methyl-3-(4-methyl-1,3-thiazol-2-yl)benzoic acid

-

PubChem CID: 215198

-

Molecular Formula:

-

Molecular Weight: 233.29 g/mol

-

Key Structural Motif: 2-Arylthiazole (Biaryl system)

Scientific Significance: CID 215198 represents a privileged pharmacophore in medicinal chemistry. It features a rigid biaryl axis connecting a lipophilic thiazole ring with a polar benzoic acid moiety. This specific topology is critical in:

-

Bioisosteric Replacement: Serving as a scaffold for designing analogs of Febuxostat (a xanthine oxidase inhibitor), where the carboxylic acid location is modulated to probe active site interactions (e.g., Arg880 in Xanthine Oxidase).

-

Fragment-Based Drug Discovery (FBDD): The molecule acts as a high-quality "fragment" (

, -

Synthetic Utility: It functions as a robust building block for generating DNA-encoded libraries (DELs) via the carboxylic acid handle.

Part 2: Physicochemical & Structural Profiling

The following data aggregates predicted and experimentally validated properties essential for ADME (Absorption, Distribution, Metabolism, Excretion) modeling.

Table 1: Physicochemical Properties

| Property | Value | Technical Implication |

| Heavy Atom Count | 16 | Ideal for fragment elaboration; allows addition of ~200 Da functional groups while staying drug-like. |

| XLogP3-AA | 3.2 | Moderate lipophilicity; ensures membrane permeability but requires polar formulation strategies. |

| Topological Polar Surface Area (TPSA) | 79.4 Ų | Well within the "Rule of 5" limit (<140 Ų), predicting high oral bioavailability. |

| H-Bond Donors / Acceptors | 1 / 4 | The single carboxylic acid proton is the primary donor; thiazole nitrogen acts as a weak acceptor. |

| Rotatable Bonds | 2 | Low conformational entropy penalty upon binding to protein targets. |

| pKa (Acid) | ~4.2 (Predicted) | Exists primarily as the carboxylate anion at physiological pH (7.4), enhancing solubility. |

Part 3: Synthetic Methodology (The Hantzsch Protocol)

The most robust route to CID 215198 utilizes the Hantzsch Thiazole Synthesis . This method is preferred over transition-metal catalyzed couplings (e.g., Stille or Suzuki) due to lower cost, scalability, and avoidance of heavy metal impurities.

Reaction Scheme Logic

The synthesis constructs the thiazole ring de novo on the pre-existing benzene framework.

-

Precursor: 3-cyano-4-methylbenzoic acid (or its ester).

-

Thionation: Conversion of the nitrile to a thioamide.

-

Cyclization: Condensation with

-haloketone (chloroacetone).

Detailed Protocol

Step 1: Synthesis of the Thioamide Intermediate

-

Reagents: 3-cyano-4-methylbenzoic acid, Hydrogen sulfide (

) or Ammonium sulfide, Diethylamine (DEA) as catalyst, DMF (solvent). -

Procedure:

-

Dissolve 3-cyano-4-methylbenzoic acid (1.0 eq) in DMF.

-

Add DEA (0.1 eq) to catalyze the nucleophilic attack.

-

Bubble

gas or add aqueous -

Mechanism: The hydrosulfide anion attacks the nitrile carbon, forming a thioimidate, which rearranges to the primary thioamide: 3-carbamothioyl-4-methylbenzoic acid .

-

Workup: Acidify with 1N HCl to precipitate the yellow thioamide solid. Filtration yield is typically >85%.

-

Step 2: Hantzsch Cyclization (Thiazole Formation)

-

Reagents: Thioamide intermediate (from Step 1), Chloroacetone, Ethanol (EtOH).

-

Procedure:

-

Suspend the thioamide (1.0 eq) in absolute EtOH (0.5 M concentration).

-

Add Chloroacetone (1.1 eq) dropwise at room temperature.

-

Heat to reflux (78°C) for 3–5 hours.

-

Mechanism: The sulfur atom attacks the

-carbon of chloroacetone ( -

Workup: Cool the mixture. The product often precipitates as the hydrochloride salt. Neutralize with aqueous Sodium Acetate to obtain the free acid CID 215198. Recrystallize from EtOH/Water.

-

Part 4: Experimental Workflow & Pathway Visualization

The following diagram illustrates the logical flow of synthesizing CID 215198 and its downstream application in generating a focused library of potential inhibitors.

Caption: Figure 1. Synthesis workflow for CID 215198 via Hantzsch Thiazole Synthesis and downstream applications.

Part 5: Biological Applications & Mechanism of Action[1]

Non-Purine Xanthine Oxidase Inhibition (NPXOI)

While Febuxostat utilizes a thiazole-carboxylic acid motif, CID 215198 presents a "reverse" electronic profile where the carboxylate is on the phenyl ring.

-

Mechanism: Xanthine Oxidase (XO) contains a Molybdenum-pterin center. Inhibitors typically anchor via an ionic interaction with Arg880 in the active site.

-

Hypothesis Testing: Researchers use CID 215198 to test the flexibility of the hydrophobic pocket . By comparing the

of CID 215198 derivatives against Febuxostat, one can map the tolerance of the enzyme for biaryl rotation and polar group placement.

Kinase Inhibitor Scaffold

The 2-phenylthiazole core is a bioisostere of the 2-phenylaminopyrimidine motif found in Imatinib .

-

Binding Mode: The nitrogen of the thiazole ring can serve as a H-bond acceptor for the "hinge region" of kinases (e.g., ATP binding site), while the carboxylic acid can be derivatized to reach the solvent front or back-pocket residues.

Self-Validating Quality Control (QC)

To ensure the integrity of biological assays using CID 215198, the following QC parameters must be met:

-

Purity: >98% by HPLC (254 nm). Impurities from thioamide precursors are cytotoxic and can produce false positives in cell-based assays.

-

Identity:

-NMR must show the diagnostic thiazole proton singlet at

Part 6: References

-

PubChem Compound Summary . Benzoic acid, 4-methyl-3-(4-methyl-2-thiazolyl)- (CID 215198). National Center for Biotechnology Information. [Link]

-

Okamoto, K., et al. Formation of Thiazole Rings in the Synthesis of Febuxostat and Analogs. Journal of Medicinal Chemistry. (Note: General reference for Hantzsch synthesis in this drug class).

-

Hantzsch, A. Ueber die Synthese des Thiazols (On the synthesis of thiazole). Justus Liebigs Annalen der Chemie. (Foundational chemistry reference).

-

Brough, P. A., et al. Pyridine and Thiazole-Based Inhibitors of Kinases: Scaffold Hopping in Drug Discovery. Bioorganic & Medicinal Chemistry Letters. [Link] (Contextual reference for thiazole scaffolds).

3-(4-methyl-1,3-thiazol-2-yl)-4-methylbenzoic acid properties

Topic: 3-(4-methyl-1,3-thiazol-2-yl)-4-methylbenzoic acid: Technical Profile & Application Guide

Executive Summary

3-(4-methyl-1,3-thiazol-2-yl)-4-methylbenzoic acid is a high-value biaryl scaffold used primarily in the synthesis of pharmaceuticals targeting metabolic enzymes (e.g., SGLT2, PPAR) and kinase signaling pathways. Characterized by a rigid phenyl-thiazole core , this compound offers a unique combination of lipophilicity and polar functionality, making it an ideal bioisostere for biphenyl carboxylic acids.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthetic protocols, and utility in medicinal chemistry. It is designed for researchers requiring actionable data for lead optimization and process chemistry.

Chemical Profile & Physicochemical Properties

The compound features a benzoic acid moiety substituted at the meta-position with a 4-methylthiazole ring. The ortho-methyl group on the benzene ring introduces torsional strain, forcing the thiazole and phenyl rings out of coplanarity (dihedral angle approx. 35–50°), which improves solubility and selectivity compared to planar analogs.

Table 1: Physicochemical Specifications

| Property | Value / Description | Note |

| IUPAC Name | 3-(4-methyl-1,3-thiazol-2-yl)-4-methylbenzoic acid | |

| Molecular Formula | C₁₂H₁₁NO₂S | |

| Molecular Weight | 233.29 g/mol | |

| CAS Registry | Not widely listed; refer to specific isomer 933709-38-7 (para-analog) for comparison | Treat as custom synthesis target |

| Appearance | Off-white to pale yellow crystalline solid | |

| Solubility | DMSO (>50 mg/mL), DMF, Methanol (hot) | Poor water solubility at neutral pH |

| pKa (Acid) | ~4.2 (Carboxylic acid) | Predicted |

| pKa (Base) | ~2.5 (Thiazole nitrogen) | Protonation occurs only in strong acid |

| LogP | 2.8 – 3.2 | Moderate lipophilicity |

| H-Bond Donors | 1 (COOH) | |

| H-Bond Acceptors | 3 (COOH, Thiazole N) |

Synthetic Routes & Process Chemistry

Two primary routes are recommended for synthesis: Suzuki-Miyaura Cross-Coupling (convergent, best for libraries) and Hantzsch Thiazole Synthesis (linear, best for scale-up).

Route A: Suzuki-Miyaura Cross-Coupling (Convergent)

This method is preferred for medicinal chemistry due to the availability of boronic acid reagents.

-

Reagent: (4-methylthiazol-2-yl)zinc bromide (Negishi) or 4-methylthiazol-2-yl-boronic acid pinacol ester.

-

Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄.

Protocol:

-

Charge: In a microwave vial, dissolve 3-bromo-4-methylbenzoic acid (1.0 eq) and 4-methylthiazol-2-yl-boronic acid pinacol ester (1.2 eq) in 1,4-dioxane/water (4:1).

-

Base: Add Na₂CO₃ (2.5 eq).[3]

-

Degas: Sparge with argon for 5 minutes.

-

Catalyst: Add Pd(dppf)Cl₂ (5 mol%).

-

Reaction: Heat at 90°C for 12 hours (or 110°C for 1 hour in microwave).

-

Workup: Acidify to pH 3 with 1N HCl. Extract with EtOAc.[4] The product precipitates or crystallizes upon concentration.

Route B: Hantzsch Thiazole Synthesis (Linear)

This route avoids expensive palladium catalysts and is robust for multi-gram synthesis.

-

Precursor: 3-acetyl-4-methylbenzoic acid.

Protocol:

-

Bromination: React 3-acetyl-4-methylbenzoic acid with Br₂ or NBS (1.05 eq) in acetic acid to form the

-bromoketone intermediate. -

Cyclization: Add thioacetamide (1.2 eq) to the reaction mixture.

-

Reflux: Heat to reflux for 4–6 hours. The thiazole ring forms via condensation.

-

Isolation: Cool and neutralize with aqueous sodium acetate. The solid product is filtered and recrystallized from ethanol.

Visualizing the Synthetic Strategy

Figure 1: Dual synthetic pathways. Route A (Blue) is preferred for rapid discovery; Route B (Red) is cost-effective for scale-up.

Biological Applications & Pharmacophore Analysis

This scaffold is a validated "privileged structure" in drug discovery, often serving as a bioisostere for biaryl systems.

Pharmacophore Features

-

Carboxylic Acid: Acts as a critical hydrogen bond donor/acceptor, often engaging positively charged residues (Arg, Lys) in enzyme active sites (e.g., PTP1B, PPAR

). -

Thiazole Ring: Provides a lipophilic surface for

-stacking interactions while the nitrogen atom can serve as a weak H-bond acceptor. -

4-Methyl Group (Phenyl): Induces a twist in the biaryl bond, preventing flat conformation. This "3D-character" improves solubility and selectivity by reducing non-specific binding associated with planar aromatics.

Key Therapeutic Areas

-

Metabolic Disease (PPAR Agonists): The acid tail mimics fatty acids, activating Peroxisome Proliferator-Activated Receptors.

-

SGLT2 Inhibitors: Used as a linker in gliflozin-like molecules to position the glucose moiety correctly in the proximal tubule transporter.

-

Kinase Inhibition: The thiazole nitrogen can interact with the hinge region of kinases (e.g., CDK, MAPK), with the benzoic acid extending into the solvent-exposed region to tune solubility.

Analytical Characterization

To ensure scientific integrity, the following analytical criteria must be met for the synthesized compound.

-

¹H NMR (400 MHz, DMSO-d₆):

- 13.0 (br s, 1H, COOH)

- 8.1–7.4 (m, 3H, Aromatic protons)

- 7.3 (s, 1H, Thiazole C5-H)

- 2.5 (s, 3H, Ar-CH₃)

- 2.4 (s, 3H, Thiazole-CH₃)

-

LC-MS:

-

ESI+ m/z: 234.1 [M+H]⁺

-

Retention time: ~3.5 min (C18 column, 5-95% MeCN/Water + 0.1% FA).

-

Handling & Stability

-

Storage: Store at +2°C to +8°C. Desiccate to prevent moisture absorption.

-

Stability: Stable in solid state for >2 years. Solutions in DMSO are stable for 1 month at -20°C.

-

Safety: Irritant (H315, H319). Use standard PPE (gloves, goggles, lab coat). Avoid dust inhalation.

References

-

Suzuki-Miyaura Coupling Protocols

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Hantzsch Thiazole Synthesis

- Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft.

-

Thiazole Scaffolds in Drug Discovery

- Mishra, C. B., et al. (2015). Thiazole: A Potent and Versatile Scaffold for the Development of Therapeutic Agents. European Journal of Medicinal Chemistry.

-

SGLT Inhibitor Structural Activity Relationships

- Chao, E. C., & Henry, R. R. (2010). SGLT2 inhibition—a novel strategy for diabetes treatment.

Sources

- 1. 7697-26-9 | 3-Bromo-4-methylbenzoic acid [3asenrise.com]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. p-Toluic acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Thiazolyl Benzoic Acid Derivatives for Drug Discovery

Introduction: The Thiazolyl Benzoic Acid Scaffold - A Privileged Motif in Medicinal Chemistry

The confluence of a thiazole ring and a benzoic acid moiety gives rise to a class of compounds with remarkable versatility and significant potential in drug discovery. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a well-established pharmacophore present in numerous approved drugs, valued for its ability to engage in hydrogen bonding, hydrophobic, and π-stacking interactions. When coupled with benzoic acid, which provides a key acidic handle for receptor interaction and can be readily functionalized, the resulting scaffold becomes a powerful platform for the design of novel therapeutics. Thiazole derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1] This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis, biological evaluation, and structure-activity relationships of thiazolyl benzoic acid derivatives, offering insights into the causality behind experimental choices and providing validated protocols to accelerate discovery programs.

Chemical Synthesis: Constructing the Thiazolyl Benzoic Acid Core

The primary and most versatile method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[2][3] This reaction involves the condensation of an α-haloketone with a thioamide. For the construction of thiazolyl benzoic acid derivatives, a common strategy involves the use of a brominated derivative of a keto-benzoic acid ester, which can then be reacted with a suitable thioamide.

General Synthetic Workflow: Hantzsch Thiazole Synthesis

The following diagram illustrates the general workflow for the Hantzsch synthesis of a 4-phenylthiazole derivative, a common core structure.

Caption: General workflow for Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole Derivatives

This protocol provides a representative example of the Hantzsch synthesis for a 2-aminothiazole derivative, which can be adapted for the synthesis of various analogs.

Materials:

-

Substituted α-bromoacetophenone (1.0 eq)

-

Thiourea (1.5 eq)

-

Ethanol

-

5% Sodium Carbonate solution

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve the substituted α-bromoacetophenone (1.0 eq) and thiourea (1.5 eq) in ethanol.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed during the reaction and to precipitate the product.

-

Stir the resulting suspension for 30 minutes.

-

Collect the precipitated solid by vacuum filtration through a Büchner funnel.

-

Wash the filter cake with copious amounts of deionized water to remove any inorganic impurities.

-

Dry the product in a vacuum oven at 40-50 °C.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization: The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify key functional groups.

-

Melting Point Analysis: To assess purity.

Biological Evaluation: Screening for Therapeutic Potential

Thiazolyl benzoic acid derivatives have been investigated for a multitude of therapeutic applications. The following section details validated, step-by-step protocols for key in vitro and in vivo assays to assess their anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Experimental Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Gently pipette to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used and well-characterized in vivo assay for evaluating the acute anti-inflammatory activity of novel compounds.[5][6][7]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Experimental Protocol:

-

Animal Acclimatization: Acclimate male Wistar rats (150-200 g) for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment with free access to water.

-

Compound Administration: Administer the test compounds orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose. A vehicle control group and a positive control group (e.g., indomethacin, 10 mg/kg) should be included.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% w/v solution of carrageenan in sterile saline into the subplantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (immediately before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][9][10] The broth microdilution method is a common technique for determining MIC values.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate. A standardized inoculum of the target microorganism is added to each well. After incubation, the wells are observed for visible growth (turbidity). The lowest concentration of the compound that inhibits growth is the MIC.

Experimental Protocol:

-

Preparation of Inoculum: Culture the bacterial or fungal strain overnight in a suitable broth medium. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the assay wells.

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in the appropriate broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (medium with inoculum but no compound) and a sterility control (medium only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Mechanisms of Action: Elucidating the Molecular Targets

Understanding the mechanism of action is crucial for rational drug design and development. Thiazolyl benzoic acid derivatives have been shown to interact with several key biological targets.

Inhibition of Protein Kinase CK2

Protein Kinase CK2 is a serine/threonine kinase that is overexpressed in many cancers and plays a critical role in cell growth, proliferation, and survival.[2][11][12] Several 4-(thiazol-5-yl)benzoic acid derivatives have been identified as potent inhibitors of CK2.[8]

Caption: Inhibition of the Protein Kinase CK2 signaling pathway.

These inhibitors typically act as ATP-competitive inhibitors, binding to the active site of the kinase and preventing the phosphorylation of its downstream substrates. This leads to the suppression of pro-survival signaling pathways such as PI3K/AKT and NF-κB, ultimately inducing apoptosis in cancer cells.[2][13]

Modulation of Retinoid X Receptor (RXR) and Retinoic Acid Receptor (RAR)

The Retinoid X Receptor (RXR) and Retinoic Acid Receptor (RAR) are nuclear receptors that form heterodimers (RXR-RAR) and regulate gene transcription in response to retinoids.[14][15] A phenyl-thiazolyl-benzoic acid derivative (PTB) has been identified as a potent dual agonist of RXRα and RARα.[14]

Caption: Activation of the RXR-RAR signaling pathway.

By binding to and activating the RXR-RAR heterodimer, PTB induces the transcription of target genes involved in cell differentiation and growth inhibition. This mechanism is particularly relevant in the context of acute promyelocytic leukemia (APL), where such compounds can promote the differentiation of leukemic cells.[14]

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the thiazolyl benzoic acid scaffold has provided valuable insights into the structural requirements for potent biological activity.

SAR for Protein Kinase CK2 Inhibition

Studies on 4-(thiazol-5-yl)benzoic acid derivatives have revealed key SAR trends for CK2 inhibition.[8]

| Compound/Modification | R1 (Position on Benzoic Acid) | R2 (Position on Benzoic Acid) | IC₅₀ (CK2α) µM | Antiproliferative Activity (A549) CC₅₀ µM |

| Parent Compound | H | H | 0.015 | >10 |

| Analog 1 | 3-(2-chlorobenzyloxy) | H | 0.014 | 1.5 |

| Analog 2 | 3-(2-methoxybenzyloxy) | H | 0.016 | 3.3 |

| Analog 3 (Pyridine) | Azabenzene (N at C2) | H | 0.017 | - |

| Analog 4 (Pyridazine) | Azabenzene (N at C2 & C3) | H | 0.014 | - |

Key Insights:

-

The 4-(thiazol-5-yl)benzoic acid core is essential for potent CK2 inhibitory activity.

-

Introduction of a benzyloxy group at the 3-position of the benzoic acid moiety can significantly enhance antiproliferative activity without compromising CK2 inhibition.[8]

-

Replacing the benzene ring with a pyridine or pyridazine ring (azabenzene analogs) maintains potent CK2 inhibitory activity.[8]

Conclusion and Future Perspectives

Thiazolyl benzoic acid derivatives represent a highly promising and versatile scaffold for the development of novel therapeutic agents. The synthetic accessibility via the Hantzsch reaction, coupled with the rich potential for chemical modification, allows for the fine-tuning of their pharmacological properties. The demonstrated activity against key drug targets such as Protein Kinase CK2 and the RXR/RAR nuclear receptors underscores their relevance in oncology and other therapeutic areas.

Future research in this field should focus on:

-

Expansion of Chemical Diversity: Exploring a wider range of substitutions on both the thiazole and benzoic acid rings to further optimize potency and selectivity.

-

Mechanism of Action Studies: Deeper investigation into the molecular interactions with their targets and the downstream signaling consequences.

-

In Vivo Efficacy and Pharmacokinetic Profiling: Advancing the most promising lead compounds into preclinical animal models to evaluate their efficacy, safety, and drug-like properties.

The in-depth technical guidance and validated protocols provided herein are intended to serve as a valuable resource for researchers dedicated to harnessing the therapeutic potential of this remarkable class of compounds.

References

-

Ohno, H., et al. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 1136-1141. [Link]

-

Koshiishi, I., et al. (2019). Identification and characterization of a phenyl-thiazolyl-benzoic acid derivative as a novel RAR/RXR agonist. Heliyon, 5(11), e02849. [Link]

-

Gozgit, J. M., et al. (2012). Targeting Protein Kinase CK2 Suppresses Prosurvival Signaling Pathways and Growth of Glioblastoma. Molecular Cancer Therapeutics, 11(2), 483-494. [Link]

-

Der Pharma Chemica. (2012). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 4(5), 1895-1900. [Link]

-

Bio-protocol. (2017). Carrageenan-induced paw edema assay. Bio-protocol, 7(12), e2339. [Link]

-

Guerra, B., & Issinger, O. G. (2020). Protein Kinase CK2 in Cancer Energetics. Frontiers in Oncology, 10, 563. [Link]

-

Microbe Investigations. (2023). Minimum Inhibitory Concentration (MIC) Test. [Link]

-

Dominguez, I., Sonenshein, G. E., & Seldin, D. C. (2009). Protein kinase CK2 in health and disease: CK2 and its role in Wnt and NF-kappaB signaling: linking development and cancer. Cellular and Molecular Life Sciences, 66(11-12), 1850–1857. [Link]

-

BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. [Link]

-

Wouters, J., et al. (2020). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1. Journal of Medicinal Chemistry, 63(3), 1275-1293. [Link]

-

Bhat, M., & Belagali, S. L. (2014). Synthesis of Azo-Bridged Benzothiazole-Phenyl Ester Derivatives via Steglich Esterification. International Journal of Current Engineering and Technology, 4(4), 2711-2715. [Link]

-

El-Sayed, N. N. E., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry. [Link]

-

Brown, G., et al. (2013). Recent advances in the design of RAR α and RAR β agonists as orally bioavailable drugs. A review. Organic & Biomolecular Chemistry, 11(36), 6041-6058. [Link]

-

Retinoic acid receptors RARs and retinoid X receptors RXRs ; Definition, Function, Mechanism. (2024, March 24). YouTube. [Link]

-

MedCrave. (2018). Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. MOJ Bioorganic & Organic Chemistry, 2(2). [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

-

Shaw, A. Y., et al. (2014). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry, 57(10), 4246-4261. [Link]

-

Arnold, L. D., et al. (2021). Modeling, Synthesis and Biological Evaluation of Potential Retinoid-X-Receptor (RXR) Selective Agonists: Analogs of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahyro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene) and 6-(Ethyl(4-isobutoxy-3-isopropylphenyl)amino)nicotinic Acid (NEt-4IB). Molecules, 26(21), 6433. [Link]

-

de Lera, Á. R., et al. (2013). Dual RXR Agonists and RAR Antagonists Based on the Stilbene Retinoid Scaffold. ACS Medicinal Chemistry Letters, 4(11), 1059-1063. [Link]

-

Ochoa-Iparraguirre, S., & de Lera, Á. R. (2019). A Review of the Molecular Design and Biological Activities of RXR Agonists. Current Topics in Medicinal Chemistry, 19(21), 1885-1904. [Link]

-

Morris, C. J. (2011). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Methods in Molecular Biology, 691, 115-123. [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

-

MDPI. (n.d.). Special Issue : Retinoic Acid and Retinoid X Receptors. [Link]

-

MDPI. (2021). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Pharmaceuticals, 14(11), 1109. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 334-338. [Link]

- Google Patents. (2017).

-

Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(14), 9349-9362. [Link]

-

bepress. (2021). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Ethanol, 1-13. [Link]

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]

-

Journal of University of Shanghai for Science and Technology. (2022). MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. Journal of University of Shanghai for Science and Technology, 24(11), 208-216. [Link]

- Google Patents. (2014).

-

PubMed. (2020). Synthesis of Thiazolyl-N-phenylmorpholine Derivatives and their Biological Activities. [Link]

-

PubMed. (2020). Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site. [Link]

-

ResearchGate. (2010). Preparation of 4-methyl-5-(β-hydroxyethyl)-thiazole. [Link]

-

INIS-IAEA. (2011). SYNTHESIS OF NEW THIAZOLE DERIVATIVES BEARING A SULFONAMIDE MOIETY OF EXPECTED ANTICANCER AND RADIOSENSITIZING ACTIVITIES. [Link]

Sources

- 1. Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review - MedCrave online [medcraveonline.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]

- 9. jusst.org [jusst.org]

- 10. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 11. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]

- 12. jocpr.com [jocpr.com]

- 13. Identification and characterization of a phenyl-thiazolyl-benzoic acid derivative as a novel RAR/RXR agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. inpressco.com [inpressco.com]

- 15. Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site - PMC [pmc.ncbi.nlm.nih.gov]

The Convergence of Privileged Scaffolds: A Technical Guide to Thiazole-Benzoic Acid Heterocyclic Building Blocks in Drug Discovery

Abstract

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores into novel molecular frameworks is a cornerstone of modern drug discovery. This guide provides an in-depth technical exploration of a particularly compelling class of heterocyclic building blocks: those containing both a thiazole ring and a benzoic acid moiety. These scaffolds merge the diverse biological activities of the thiazole nucleus with the versatile chemical handle and bio-isosteric potential of benzoic acid.[1][2][3] This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the synthesis, structure-activity relationships (SAR), and therapeutic applications of these promising compounds. Detailed experimental protocols, data-driven insights, and visual representations of key concepts are provided to facilitate both the understanding and practical implementation of this knowledge in a laboratory setting.

Introduction: The Rationale for Uniting Thiazole and Benzoic Acid

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, integral to the structure of numerous natural products and FDA-approved drugs.[4] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its association with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[5][6][7] The thiazole nucleus is a key component in drugs such as the antiretroviral Ritonavir and the anticancer agent Dasatinib.[5][7]

Complementing the thiazole moiety, benzoic acid and its derivatives are fundamental building blocks in drug design. The carboxylic acid group provides a crucial anchor for interacting with biological targets, often forming salt bridges or hydrogen bonds with amino acid residues in protein active sites. Furthermore, the aromatic ring of benzoic acid can be readily functionalized to modulate physicochemical properties and explore structure-activity relationships.

The strategic fusion of these two pharmacophores into a single molecular entity creates a powerful platform for the development of novel therapeutic agents. The benzoic acid component can act as a versatile handle for further chemical modification, while the thiazole ring imparts a distinct pharmacological profile. This guide will delve into the practical aspects of working with these bifunctional building blocks, from their synthesis to their biological evaluation.

Synthetic Strategies for Thiazole-Benzoic Acid Scaffolds

The construction of heterocyclic building blocks containing both thiazole and benzoic acid moieties can be achieved through several synthetic routes. The choice of a particular method often depends on the desired substitution pattern on both the thiazole and the phenyl rings. The Hantzsch thiazole synthesis is a cornerstone and widely employed method due to its versatility and generally high yields.[8][9][10][11]

The Hantzsch Thiazole Synthesis: A Primary Pathway

The Hantzsch synthesis is a classic condensation reaction that forms a thiazole ring from an α-haloketone and a thioamide.[8][9] This method is particularly amenable to the synthesis of thiazole-benzoic acid derivatives, where one of the starting materials contains the benzoic acid functionality.

Conceptual Workflow of Hantzsch Synthesis for Thiazole-Benzoic Acids:

Sources

- 1. wisdomlib.org [wisdomlib.org]

- 2. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. kuey.net [kuey.net]

- 4. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sysrevpharm.org [sysrevpharm.org]

- 6. 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. synarchive.com [synarchive.com]

- 10. bepls.com [bepls.com]

- 11. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Technical Guide: 4-methyl-3-(4-methylthiazol-2-yl)benzoic acid

InChIKey: VQZGXZBEJGSPGP | Role: Privileged Biaryl Scaffold & Intermediate[1]

Part 1: Executive Technical Summary

4-methyl-3-(4-methylthiazol-2-yl)benzoic acid is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical candidates targeting G-Protein Coupled Receptors (GPCRs), specifically chemokine receptors (e.g., CCR2), and nuclear hormone receptors.

Structurally, it features a biaryl motif where a central benzene ring is ortho-substituted by a methyl group and a thiazole ring. This "ortho-twist" conformation forces the thiazole and phenyl rings out of coplanarity, creating a distinct 3D vector for the carboxylic acid handle. This steric constraint is a critical design element in medicinal chemistry, often used to improve selectivity by mimicking the twisted geometry of bioactive ligands while limiting conformational entropy.

Physicochemical Profile (Calculated)

| Property | Value | Implication for Drug Design |

| Formula | C₁₂H₁₁NO₂S | Fragment-like (MW < 300) |

| MW | 233.29 Da | Ideal for Fragment-Based Drug Discovery (FBDD) |

| cLogP | ~2.8 - 3.1 | Moderate lipophilicity; good membrane permeability potential |

| TPSA | ~50 Ų | Excellent range for oral bioavailability |

| pKa (Acid) | ~4.2 (COOH) | Standard carboxylic acid behavior |

| pKa (Base) | ~2.5 (Thiazole N) | Weakly basic; protonates only in strong acid |

Part 2: Synthesis & Manufacturing Protocols

Method A: Hantzsch Thiazole Construction (Scale-Up Preferred)

This method builds the thiazole ring directly onto the benzoic acid scaffold.

Mechanism: Condensation of a thioamide with an

Protocol:

-

Precursor Synthesis: Convert 3-cyano-4-methylbenzoic acid to the thioamide using hydrogen sulfide (

) or diethyl dithiophosphate in a solvent like ethanol or DMF. -

Cyclization:

-

Reagents: 3-thiocarbamoyl-4-methylbenzoic acid (1.0 eq), Chloroacetone (1.2 eq).

-

Solvent: Ethanol or Ethanol/Water (reflux).

-

Conditions: Reflux for 4–6 hours. The reaction proceeds via S-alkylation followed by intramolecular dehydration.

-

-

Work-up:

-

Cool the mixture. The product often precipitates as a hydrobromide/hydrochloride salt.

-

Adjust pH to ~4–5 with Sodium Acetate to liberate the free acid.

-

Filter and recrystallize from Ethanol/DMF.

-

Method B: Suzuki-Miyaura Cross-Coupling (Discovery Preferred)

Ideal for late-stage diversification if the boronic acid is available.

Protocol:

-

Reagents: 3-bromo-4-methylbenzoic acid (1.0 eq), 4-methylthiazol-2-ylboronic acid pinacol ester (1.1 eq).

-

Catalyst:

(0.05 eq). -

Base:

(3.0 eq) or -

Solvent: Dioxane/Water (4:1).

-

Conditions:

under -

Purification: Acidify aqueous layer to precipitate the product.

Visualization: Synthetic Pathways

Figure 1: Dual synthetic strategies for VQZGXZBEJGSPGP. Method A builds the ring; Method B couples pre-formed rings.

Part 3: Functional Applications in Drug Discovery

This compound is rarely a final drug but serves as a critical Pharmacophore Scaffold . Its primary utility lies in its ability to orient the carboxylic acid (or subsequent amide) in a specific vector relative to the lipophilic biaryl core.

Chemokine Receptor Antagonism (CCR2)

Research into CCR2 antagonists (for rheumatoid arthritis and atherosclerosis) often utilizes a "linker-core-head" architecture.

-

Role: The benzoic acid moiety acts as the linker/core.

-

Mechanism: The carboxylic acid is converted to an amide, linking to a substituted cycloalkylamine (e.g., aminocyclohexane derivatives). The thiazole ring sits in a hydrophobic pocket of the receptor, providing potency and selectivity over other CCR isoforms.

Fragment-Based Drug Discovery (FBDD)

-

Ligand Efficiency: With a molecular weight of ~233 Da, this molecule is a perfect "fragment."

-

Screening: It can be screened against kinases or nuclear receptors using NMR or SPR. The carboxylic acid provides a "handle" for growing the fragment into a lead compound.

Experimental Workflow: Amide Coupling (Activation)

To utilize this building block, the carboxylic acid must be activated. Standard Operating Procedure (SOP):

-

Dissolve 1.0 eq of the acid in DMF/DCM.

-

Add 1.2 eq HATU and 2.0 eq DIPEA .

-

Stir for 10 mins to form the activated ester.

-

Add 1.1 eq of the amine partner (e.g., a piperidine or pyrrolidine derivative).

-

Monitor by LCMS (Target Mass: Amine MW + 215 Da).

Part 4: Analytical Validation & QC

Trustworthiness in data is paramount. Use the following parameters to validate the identity of the synthesized material.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 8 minutes.

-

Detection: UV at 254 nm (aromatic) and 280 nm (thiazole).

-

Retention Time: Expect elution around 4.5–5.5 min (moderately lipophilic).

NMR Characterization Criteria ( -DMSO)

-

COOH: Broad singlet >12.0 ppm (exchangeable).

-

Thiazole C-H: Singlet around 7.2–7.5 ppm (characteristic of the 5-position proton on the thiazole).

-

Aromatic Ring: 3 protons. Look for the specific coupling pattern of a 1,3,4-substituted benzene.

-

Methyl Groups:

-

Ar-CH3: Singlet ~2.4 ppm.

-

Thiazole-CH3: Singlet ~2.3 ppm.

-

Part 5: References

-

PubChem. (n.d.). Benzoic acid, 4-methyl-3-(4-methyl-2-thiazolyl)- (Compound). National Library of Medicine. Retrieved from [Link]

-

Uni.lu. (n.d.). PubChemLite for Metabolomics - Entry VQZGXZBEJGSPGP.[1][2] University of Luxembourg. Retrieved from [Link]

-

Google Patents. (2005). WO2005020899A2 - Substituted cycloalkylamine derivatives as modulators of chemokine receptor activity. Retrieved from

Sources

Synthesis of 4-methyl-3-(4-methyl-2-thiazolyl)benzoic acid via Suzuki coupling

Application Note: High-Efficiency Synthesis of 4-methyl-3-(4-methyl-2-thiazolyl)benzoic acid

Executive Summary

This application note details a robust, field-validated protocol for the synthesis of 4-methyl-3-(4-methyl-2-thiazolyl)benzoic acid . While the target molecule appears structurally simple, the synthesis presents specific challenges: steric hindrance due to the ortho-methyl group on the phenyl ring and the inherent instability of 2-thiazolylboronic species (rapid protodeboronation).

To ensure high reproducibility and yield, this guide rejects the conventional "Aryl-Halide + Thiazole-Boronate" approach. Instead, we utilize a "Reverse Polarity" strategy : coupling a stable Aryl-Boronate with a commercially available 2-Halo-Thiazole . The protocol employs Buchwald Precatalysts (XPhos Pd G2) to overcome the steric energy barrier, ensuring efficient cross-coupling under mild conditions.[1]

Retrosynthetic Analysis & Strategic Logic

The success of this synthesis hinges on the correct disconnection.[1]

-

Path A (Not Recommended): Coupling 3-bromo-4-methylbenzoic acid with (4-methylthiazol-2-yl)boronic acid.

-

Path B (Recommended): Coupling 3-borono-4-methylbenzoic acid (ester) with 2-bromo-4-methylthiazole.

Note on Acidic Protons: To prevent catalyst poisoning and base consumption, the carboxylic acid moiety is masked as a methyl ester during the coupling phase and hydrolyzed in the final step.[1]

Figure 1: Retrosynthetic strategy highlighting the stability advantage of Route B.

Detailed Experimental Protocol

Phase 1: Preparation of the Aryl Boronate (Miyaura Borylation)

If the boronic ester is not commercially sourced, synthesize it from the bromide.[1]

-

Substrate: Methyl 3-bromo-4-methylbenzoate

-

Reagent: Bis(pinacolato)diboron (

)[1] -

Catalyst:

(3 mol%)[1] -

Base: Potassium Acetate (KOAc) (3.0 equiv)[1]

-

Solvent: 1,4-Dioxane (anhydrous)

Protocol:

-

Charge a reaction flask with Methyl 3-bromo-4-methylbenzoate (1.0 equiv),

(1.1 equiv), and KOAc (3.0 equiv). -

Add anhydrous 1,4-Dioxane (0.2 M concentration).

-

Degas the solvent by bubbling Nitrogen for 10 minutes (Sparging).

-

Add

(0.03 equiv).[1] -

Heat to 90°C for 4–6 hours. Monitor by TLC/LCMS for disappearance of bromide.[1]

-

Workup: Filter through Celite, concentrate, and use the crude Pinacol Ester directly in Phase 2 (or purify via short silica plug if necessary).

Phase 2: The Suzuki Cross-Coupling (The Critical Step)

This step uses XPhos Pd G2 , a precatalyst that rapidly generates the active monoligated Pd(0) species, essential for coupling sterically hindered ortho-substituted arenes.

Reagents & Stoichiometry:

| Component | Role | Equivalents | Notes |

| Aryl Boronate | Nucleophile | 1.0 | From Phase 1 |

| 2-Bromo-4-methylthiazole | Electrophile | 1.2 | Slight excess ensures full conversion of valuable boronate |

| XPhos Pd G2 | Catalyst | 0.02 (2 mol%) | High activity for hindered substrates |

| Base | 3.0 | 0.5 M aqueous solution | |

| THF / Water | Solvent | 4:1 Ratio | Biphasic system promotes turnover |

Step-by-Step Procedure:

-

Setup: In a reaction vial equipped with a magnetic stir bar, add the Aryl Boronate (1.0 equiv), 2-Bromo-4-methylthiazole (1.2 equiv), and XPhos Pd G2 (2 mol%).

-

Inertion: Seal the vial and purge with Nitrogen/Argon (3 cycles of vac/fill).

-

Solvent Addition: Add degassed THF and 0.5 M aq.

via syringe. -

Reaction: Heat the mixture to 60°C .

-

Note: The active catalyst forms at mild temperatures. Overheating (>80°C) may cause thiazole decomposition.[1]

-

Time: Typically complete in 2–4 hours.

-

-

Monitoring: Check LCMS for the product mass (

for the methyl ester).[1] -

Workup: Dilute with Ethyl Acetate, wash with brine, dry over

, and concentrate. -

Purification: Flash Chromatography (Hexanes/Ethyl Acetate gradient).

Phase 3: Ester Hydrolysis

-

Dissolve the coupled ester in THF/MeOH/Water (2:1:1) .

-

Add LiOH (3.0 equiv).

-

Stir at Room Temperature for 2 hours.

-

Acidification: Carefully adjust pH to ~3–4 with 1N HCl. The product often precipitates as a white/off-white solid.

-

Isolation: Filter the solid or extract with DCM.

Process Workflow & Logic Map

Figure 2: Integrated workflow for the synthesis, including Quality Control (QC) checkpoints.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion | Catalyst deactivation ( | Ensure rigorous degassing. Switch to SPhos Pd G2 if XPhos is sluggish. |

| Protodeboronation | Unstable Boronate | Lower temperature to 50°C. Increase catalyst loading to 5 mol% to outcompete decomposition. |

| Homocoupling (Ar-Ar) | Oxidative coupling | Reduce |

| Black Precipitate | Pd black formation | Catalyst death. Add 10 mol% free ligand (XPhos) to stabilize the active species.[1] |

References

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

-

Billingsley, K., & Buchwald, S. L. (2007).[1] Highly Efficient Monoligated Palladium Catalysts for the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 129(11), 3358–3366.[1] Link[1]

-

Tyrra, W. (2003).[1] Heteroarylboronic acids: A challenge for the Suzuki coupling reaction. Journal of Organometallic Chemistry, 681(1-2), 188-193. (Discusses instability of 2-thiazolyl boronates).

-

Knauber, T., et al. (2010).[1] Pd-Catalyzed Cross-Coupling Reactions of Heterocyclic Boronates. Chemistry – A European Journal, 17(9), 2689–2697.[1] Link[1]

Sources

Application Note: Esterification Strategies for Thiazolyl-Benzoic Acid Scaffolds

The following Application Note and Protocol Guide is designed for research and development professionals synthesizing esters of 4-methyl-3-(4-methyl-2-thiazolyl)benzoic acid .

This guide prioritizes robustness, scalability, and chemical compatibility with the thiazole moiety.[1]

Executive Summary & Molecule Analysis

The target molecule, 4-methyl-3-(4-methyl-2-thiazolyl)benzoic acid (CAS: 933709-38-7), represents a specific class of heterocycle-substituted benzoic acids often utilized as intermediates in the synthesis of xanthine oxidase inhibitors (e.g., Febuxostat analogs) or kinase inhibitors.[1]

Structural Analysis for Reaction Planning[1]

-

Reaction Center: The carboxylic acid at position 1 is relatively unhindered by ortho-substituents (positions 2 and 6 are protons).[1] Steric hindrance from the C3-thiazolyl and C4-methyl groups is minimal at the reaction site, allowing for standard kinetic rates.[1]

-

Heterocycle Sensitivity (The Thiazole Factor): The thiazole nitrogen (pKa ~ 2.[1]5) is weakly basic.[1]

-

Implication: In strong acid media (H₂SO₄, HCl), the thiazole ring will protonate.[1] This increases the solubility of the starting material in polar media but consumes acid equivalents.

-

Risk:[1] Incomplete neutralization during workup can lead to loss of product into the aqueous phase as the hydrochloride salt.

-

-

Electronic Effects: The thiazole ring is electron-withdrawing.[1] This increases the acidity of the benzoic acid slightly but also makes the carbonyl carbon more electrophilic, generally favoring nucleophilic attack by alcohols.

Reagent Selection Matrix

Select the methodology based on your scale, available equipment, and the complexity of the alcohol partner.

| Method | Reagents | Key Advantage | Best For |

| A. Acid Chloride (In Situ) | Thionyl Chloride (SOCl₂), Alcohol | Highest Yield (>95%) .[1] Irreversible. Drives reaction to completion rapidly. | Methyl/Ethyl esters; Scalable synthesis (>10g).[1] |

| B. Fischer Esterification | H₂SO₄ (conc), Alcohol (solvent) | Cost-effective.[1] Simple setup. | Routine Methyl/Ethyl esters; Large scale where SOCl₂ is undesirable.[1] |

| C. Alkylation | Alkyl Halide (e.g., MeI), K₂CO₃, DMF | Acid-Free .[1] Avoids protonation of thiazole.[1] | Complex alkyl chains; Small scale (<1g); Acid-sensitive substrates.[1] |

| D. Steglich Coupling | EDC·HCl, DMAP, DCM | Mild conditions.[1] Neutral pH.[1] | Valuable/Complex alcohols (e.g., chiral alcohols); Library synthesis.[1] |

Detailed Experimental Protocols

Method A: The "Gold Standard" – Thionyl Chloride Mediated Esterification

This method is recommended for generating methyl or ethyl esters with high purity. It proceeds via the highly reactive acid chloride intermediate, overcoming any equilibrium limitations.

Mechanism:

-

Conversion of R-COOH → R-COCl (Acid Chloride) + SO₂ + HCl.[1]

-

Reaction of R-COCl + R'-OH → R-COOR' + HCl.[1]

Protocol (Scale: 10 mmol / ~2.33 g):

-

Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube or N₂ line.

-

Activation: Add 4-methyl-3-(4-methyl-2-thiazolyl)benzoic acid (2.33 g, 10 mmol) to the flask.

-

Reagent Addition: Carefully add Methanol (anhydrous, 20 mL). The solid may not dissolve completely.[1]

-

Chlorination: In a fume hood, dropwise add Thionyl Chloride (SOCl₂) (1.5 mL, ~20 mmol) over 5 minutes.

-

Reflux: Heat the mixture to reflux (65°C) for 3–5 hours. The solution should become clear as the acid chloride forms and reacts.

-

Monitoring: Check reaction progress via TLC (System: Hexane/EtOAc 3:1). The ester is less polar (higher Rf) than the acid.[1]

-

Workup (Critical for Thiazoles):

-

Concentrate the reaction mixture under reduced pressure to remove excess MeOH and SOCl₂.

-

Dissolve the residue in DCM (50 mL).

-

Neutralization:[1] Wash carefully with saturated aqueous NaHCO₃ (2 x 30 mL).[1] Caution: CO₂ evolution.[1] This step ensures the thiazole is deprotonated (free base) and stays in the organic layer.[1]

-

Wash with Brine (30 mL).[1]

-

Dry over anhydrous Na₂SO₄, filter, and concentrate.[1]

-

-

Yield: Expect >90% as a white/off-white solid.[1]

Method C: Base-Promoted Alkylation (Acid-Free)

Use this method if you lack a fume hood for SOCl₂ or need to attach a complex alkyl group.[1]

Protocol:

-

Dissolution: In a 50 mL vial, dissolve the benzoic acid derivative (1.0 eq) in DMF (5 mL/mmol).

-

Deprotonation: Add Potassium Carbonate (K₂CO₃) (2.0 eq).[1] Stir for 15 minutes at Room Temperature (RT). The mixture will become a suspension.

-

Alkylation: Add the Alkyl Iodide/Bromide (e.g., Methyl Iodide, 1.2 eq).[1]

-

Reaction: Stir at RT for 4–12 hours.

-

Workup: Pour mixture into ice water (50 mL). The ester often precipitates.[1] Filter and wash with water.[1][2] If oil forms, extract with Ethyl Acetate.[1]

Visualizing the Workflow

The following diagram illustrates the decision logic and the chemical pathway for the recommended Acid Chloride method, highlighting the critical neutralization step for the thiazole ring.

Figure 1: Strategic workflow for esterification, emphasizing the critical neutralization step required to recover the basic thiazole-ester.[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield (Aqueous Loss) | Thiazole protonation.[1] | The ester might be trapped in the aqueous wash as a hydrochloride salt. Ensure pH > 8 during extraction using NaHCO₃ or dilute NaOH.[1] |

| Incomplete Reaction | Moisture in reagents.[1] | SOCl₂ reacts violently with water.[1] Ensure glassware is dried and MeOH is anhydrous.[1] Increase SOCl₂ to 2.0 equivalents. |

| Sticky/Oily Product | Impurities/Solvent.[1][3] | Thiazole esters can crystallize slowly.[1] Triturate the oil with cold Hexane or Diethyl Ether to induce crystallization.[1] |

| New Spot on TLC (Lower Rf) | Hydrolysis. | If the ester stands in wet solvent, it may hydrolyze back to acid. Store the product dry or in anhydrous solvent. |

Characterization Data (Expected)

-

IR (ATR): ~1720 cm⁻¹ (Ester C=O stretch), ~1600 cm⁻¹ (Thiazole/Benzene C=C).[1]

-

¹H NMR (CDCl₃): Look for the methyl ester singlet at ~3.9 ppm.[1] The aromatic region will show the specific substitution pattern of the benzoic acid core (3 protons) and the thiazole proton (1 proton).[1]

References

-

PrepChem. "Synthesis of 4-methyl-benzoic acid methyl ester." (General protocol for methyl-substituted benzoic acids using Thionyl Chloride).

-

PubChem. "4-(4-methyl-1,3-thiazol-2-yl)benzoic acid (Compound Summary)." National Library of Medicine.[1] (Structural confirmation and physical properties).

-

MDPI. "Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst." Catalysts, 2023. (Discussion of acid catalysis mechanisms for benzoic acids). [1]

-

Organic Chemistry Portal. "Benzoic Acid Esters - Reagents and Protocols." (Comprehensive review of coupling reagents and conditions).

-

Google Patents. "Process for the preparation of 2-(4-methylphenyl)benzoic acid esters."[1] US Patent 6433214B1.[1][4] (Industrial context for substituted phenyl-benzoic acid esterification).

Sources

Preparation of Thiazole-Substituted Benzoic Acid Intermediates: A Detailed Guide for Medicinal Chemists

Introduction: The Strategic Importance of Thiazole-Substituted Benzoic Acids in Drug Discovery

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a privileged structure in a multitude of clinically approved drugs, including the anti-HIV agent Ritonavir and the anti-inflammatory drug Meloxicam.[3] When appended with a benzoic acid moiety, the resulting thiazole-substituted benzoic acid intermediates become exceptionally versatile building blocks for drug discovery.[4] The carboxylic acid group provides a convenient handle for amide bond formation, a ubiquitous linkage in pharmaceuticals, allowing for the exploration of vast chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth exploration of two robust and widely applicable synthetic strategies for the preparation of these valuable intermediates: the Hantzsch thiazole synthesis and palladium-catalyzed cross-coupling reactions.

Strategic Approaches to Synthesis: A Comparative Overview

The choice of synthetic route to a target thiazole-substituted benzoic acid is dictated by several factors, including the desired substitution pattern on both the thiazole and benzene rings, the availability of starting materials, and the scalability of the reaction. Here, we delve into the mechanistic underpinnings and practical considerations of two primary strategies.

Diagram: Synthetic Strategies Overview

Caption: Key synthetic strategies for thiazole-substituted benzoic acids.

Method 1: The Hantzsch Thiazole Synthesis for Direct Carboxylic Acid Installation

The Hantzsch thiazole synthesis, first described in 1887, remains a highly reliable and versatile method for the construction of the thiazole ring.[5][6] It involves the condensation of an α-haloketone with a thioamide. By judiciously choosing a starting material that contains a carboxylic acid or a precursor group, this method allows for the direct incorporation of the benzoic acid moiety into the final product.

Causality in Experimental Design

The selection of an α-halocarbonyl compound bearing a carboxylic acid or ester group is central to this strategy. Bromopyruvic acid is a common and effective choice for introducing a carboxylic acid at the 4-position of the thiazole ring. The thioamide component determines the substituent at the 2-position. The reaction is typically carried out in a polar solvent like ethanol to facilitate the dissolution of the starting materials and the progression of the reaction.[7] The addition of a mild base, such as calcium carbonate, can be beneficial in scavenging the hydrogen halide byproduct, thereby driving the reaction to completion.[7]

Workflow Diagram: Hantzsch Synthesis

Caption: Workflow for the Hantzsch synthesis of thiazole carboxylic acids.

Detailed Protocol: Synthesis of 2-p-Tolylthiazole-4-carboxylic Acid

This protocol is adapted from a published procedure for the synthesis of a closely related analog and serves as a representative example of the Hantzsch synthesis for preparing a thiazole-substituted carboxylic acid.[7]

Table 1: Reagents and Materials

| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| 4-Methylbenzothioamide | 151.23 | 2.0 g | 13.2 |

| Bromopyruvic acid | 166.96 | 3.32 g | 19.9 |

| Calcium carbonate | 100.09 | 3.31 g | 33.1 |

| Dry Ethanol | - | 50 mL | - |

Step-by-Step Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylbenzothioamide (2.0 g, 13.2 mmol), bromopyruvic acid (3.32 g, 19.9 mmol), and calcium carbonate (3.31 g, 33.1 mmol).

-

Add 50 mL of dry ethanol to the flask.

-

Stir the reaction mixture under an argon atmosphere at room temperature for 30 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, remove the ethanol under reduced pressure using a rotary evaporator.

-

Recrystallize the crude product from ethanol to afford 2-p-tolylthiazole-4-carboxylic acid as a solid.

Expected Outcome:

-

Product: 2-p-Tolylthiazole-4-carboxylic acid

-

Yield: Approximately 82%[7]

-

Appearance: Solid

-

Characterization: The product can be characterized by ¹H NMR, mass spectrometry, and IR spectroscopy to confirm its structure and purity.[7]

Method 2: Palladium-Catalyzed Cross-Coupling for Late-Stage Functionalization

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds and are particularly well-suited for the late-stage functionalization of heterocyclic systems.[8][9] This approach involves the coupling of a halogenated thiazole derivative with a boronic acid or ester bearing the benzoic acid moiety, or vice versa.

Causality in Experimental Design

The Suzuki-Miyaura coupling offers a modular approach to the synthesis of thiazole-substituted benzoic acids. The choice of coupling partners (a bromo-thiazole and a benzoic acid boronic acid, or a thiazole boronic acid and a bromo-benzoic acid) depends on the availability of the starting materials. The reaction is catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst. A base is required to activate the boronic acid for transmetalation to the palladium center.[10] The choice of ligand for the palladium catalyst is crucial for achieving high yields and preventing side reactions.

Workflow Diagram: Suzuki-Miyaura Coupling

Caption: Workflow for the Suzuki coupling and subsequent hydrolysis.

Detailed Protocol: Synthesis of 2-Phenylthiazole-5-carboxylic Acid via Suzuki Coupling and Hydrolysis

This protocol is based on a reported synthesis of a 2-phenylthiazole-5-carboxylic acid ethyl ester, followed by a standard hydrolysis procedure.[11]

Part A: Suzuki-Miyaura Coupling

Table 2: Reagents and Materials for Suzuki Coupling

| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| Ethyl 2-bromothiazole-5-carboxylate | 250.11 | 0.24 g | 1.00 |

| Phenylboronic acid | 121.93 | 0.18 g | 1.50 |

| Potassium carbonate | 138.21 | 0.21 g | 1.50 |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.06 g | 0.05 |

| 1,4-Dioxane/Water (v/v) | - | - | - |

Step-by-Step Procedure:

-

In a round-bottom flask, dissolve ethyl 2-bromothiazole-5-carboxylate (0.24 g, 1.00 mmol), phenylboronic acid (0.18 g, 1.50 mmol), potassium carbonate (0.21 g, 1.50 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.06 g, 0.05 mmol) in a mixture of 1,4-dioxane and water.

-

Protect the reaction mixture with an argon atmosphere and heat at reflux for 8 hours.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

After cooling, purify the crude product by column chromatography to obtain the ethyl ester of 2-phenylthiazole-5-carboxylic acid.[11]

Part B: Hydrolysis to the Carboxylic Acid

Table 3: Reagents and Materials for Hydrolysis

| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| 2-Phenylthiazole-5-carboxylic acid ethyl ester | 233.27 | 0.15 g | 0.66 |

| Sodium hydroxide solution (2 M) | - | - | - |

| Methanol | - | - | - |

| Hydrochloric acid solution (2 M) | - | - | - |

Step-by-Step Procedure:

-

Dissolve the 2-phenylthiazole-5-carboxylic acid ethyl ester (0.15 g, 0.66 mmol) in methanol.

-

Add a 2 M sodium hydroxide solution and stir the mixture at room temperature for 4 hours.

-

Monitor the reaction by TLC until the ester is consumed.

-

Concentrate the mixture under reduced pressure and adjust the pH to 5 with a 2 M hydrochloric acid solution.

-

A white solid will precipitate. Filter and dry the solid to obtain 2-phenylthiazole-5-carboxylic acid.[11]

Expected Outcome:

-

Product: 2-Phenylthiazole-5-carboxylic acid

-

Yield: Approximately 91% for the hydrolysis step[11]

-

Appearance: White powdery solid[11]

-

Characterization: The final product can be characterized by ¹H NMR, mass spectrometry, and melting point determination to confirm its identity and purity.[11]

Conclusion and Future Perspectives